[(E)-1-(4-chlorophenyl)-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-1-(4-chlorophenyl)-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(4-chlorophenyl)-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzimidazole derivative with 4-chlorobenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[(E)-1-(4-chlorophenyl)-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
[(E)-1-(4-chlorophenyl)-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [(E)-1-(4-chlorophenyl)-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in having chlorinated aromatic rings, but differs in its core structure and functional groups.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications like [(E)-1-(4-chlorophenyl)-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate.
2-Hydroxy-2-methylpropiophenone: Shares some functional group similarities but is used primarily as a photoinitiator.
Uniqueness
This compound is unique due to its combination of a benzimidazole core with chlorinated phenyl groups, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
[(E)-1-(4-chlorophenyl)-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2/c1-16(2)29-22-6-4-3-5-21(22)28-24(29)15-23(17-7-11-19(26)12-8-17)31-25(30)18-9-13-20(27)14-10-18/h3-16H,1-2H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCQWUFQIFGLMZ-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)Cl)/OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.